

An In-depth Technical Guide on 2-Ethylbutane-1-sulfonyl fluoride

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Compound of Interest

Compound Name: 2-Ethylbutane-1-sulfonyl fluoride

Cat. No.: B1373362

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethylbutane-1-sulfonyl fluoride** (CAS Number: 1311318-07-6), a member of the increasingly important class of sulfonyl fluorides. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-established chemistry of sulfonyl fluorides to provide insights into its synthesis, potential properties, reactivity, and applications, particularly in the realms of drug discovery and chemical biology. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this and similar aliphatic sulfonyl fluorides.

Introduction

2-Ethylbutane-1-sulfonyl fluoride is a chemical compound with the CAS number 1311318-07-6.[1][2][3] It belongs to the sulfonyl fluoride family, a class of organic compounds that have garnered significant attention for their unique combination of stability and reactivity.[4] The sulfonyl fluoride moiety is known for its robustness under many synthetic conditions, yet its ability to react selectively with specific biological nucleophiles has made it a valuable tool in drug development and chemical biology.[5][6][7] This guide will delve into the predicted characteristics and potential experimental workflows for **2-Ethylbutane-1-sulfonyl fluoride**, based on the extensive knowledge available for the sulfonyl fluoride class.

Physicochemical and Structural Data

While detailed experimental data for **2-Ethylbutane-1-sulfonyl fluoride** is not readily available, its basic properties can be derived from its chemical structure. This information is crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	1311318-07-6	[1] [2] [3]
IUPAC Name	2-ethylbutane-1-sulfonyl fluoride	[1]
Molecular Formula	C6H13FO2S	[3] [8] [9]
Molecular Weight	168.23 g/mol	[8]
SMILES String	<chem>CCC(CC)CS(=O)(=O)F</chem>	[1] [9]
InChI Key	NCUJMOAHSHSWCA-UHFFFAOYSA-N	
Purity	Typically offered at >95% or >99%	[1]
Predicted XlogP	2.2	[9]

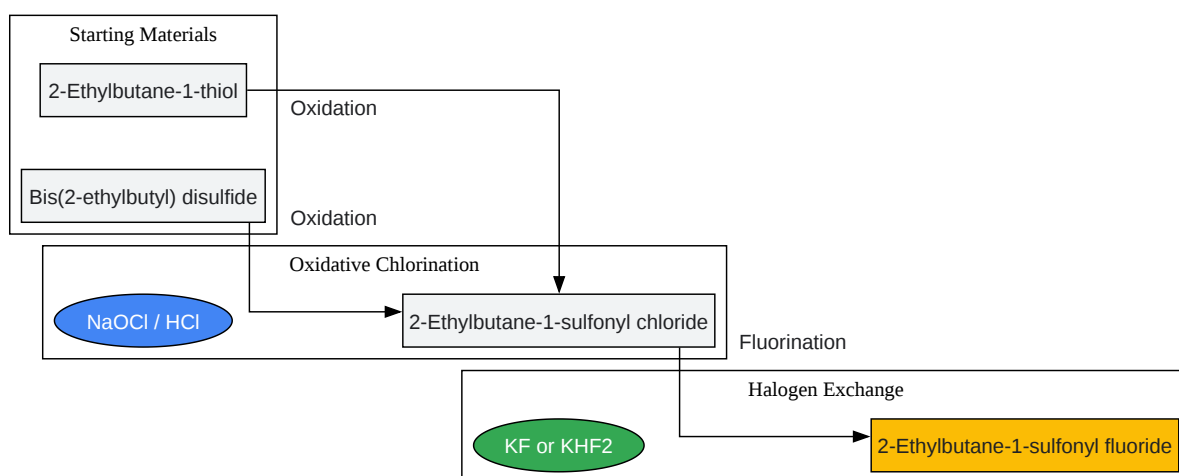
Synthesis Methodologies

The synthesis of sulfonyl fluorides is well-documented, with several robust methods applicable to the preparation of aliphatic derivatives like **2-Ethylbutane-1-sulfonyl fluoride**. These methods typically start from more readily available precursors such as thiols, disulfides, or sulfonyl chlorides.

General Synthetic Routes

A common and efficient method for synthesizing sulfonyl fluorides involves the oxidative chlorination of thiols or disulfides followed by a halogen exchange (Halex) reaction.[\[10\]](#)[\[11\]](#) Alternatively, direct conversion from sulfonic acids or sulfonamides has also been reported.[\[4\]](#)[\[11\]](#)

A potential synthetic workflow for **2-Ethylbutane-1-sulfonyl fluoride** is outlined below:



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A potential synthetic workflow for **2-Ethylbutane-1-sulfonyl fluoride**.

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for sulfonyl fluoride synthesis, a hypothetical protocol for preparing **2-Ethylbutane-1-sulfonyl fluoride** from 2-Ethylbutane-1-thiol is as follows:

- **Oxidative Chlorination:** 2-Ethylbutane-1-thiol is added dropwise to a stirred solution of aqueous sodium hypochlorite (bleach) and hydrochloric acid at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by TLC or GC-MS until the starting material is consumed. The resulting 2-Ethylbutane-1-sulfonyl chloride is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

- **Halogen Exchange:** The crude sulfonyl chloride solution is added to a mixture of a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), and a phase-transfer catalyst (e.g., 18-crown-6) in a suitable solvent like acetonitrile. The mixture is heated (e.g., to 60-80 °C) and stirred until the conversion to the sulfonyl fluoride is complete, as monitored by GC-MS or ¹⁹F NMR.
- **Work-up and Purification:** The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure **2-Ethylbutane-1-sulfonyl fluoride**.

Chemical Reactivity and Applications

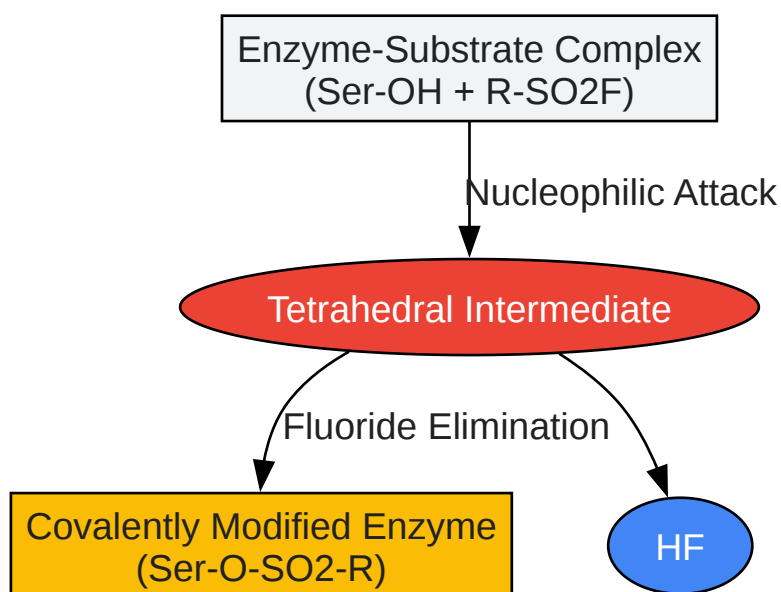
The sulfonyl fluoride group is characterized by its high stability towards hydrolysis and reduction, yet it can act as an electrophile towards strong nucleophiles. This reactivity profile is the basis for its utility in various applications.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfonyl fluorides are key players in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of click reactions that are highly efficient and selective. This allows for the reliable connection of molecular building blocks in various applications, from materials science to drug discovery. **2-Ethylbutane-1-sulfonyl fluoride** can serve as a simple aliphatic building block in SuFEx reactions.

Covalent Enzyme Inhibition

A significant application of sulfonyl fluorides is in the design of covalent inhibitors of enzymes, particularly serine proteases and other hydrolases.^{[7][12]} The sulfonyl fluoride moiety can react with the active site serine residue to form a stable sulfonyl-enzyme conjugate, leading to irreversible inhibition.



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General mechanism of covalent inhibition of a serine hydrolase by a sulfonyl fluoride.

Analytical Characterization

The identity and purity of **2-Ethylbutane-1-sulfonyl fluoride** would be confirmed using a suite of standard analytical techniques.

Analytical Technique	Information Provided
Nuclear Magnetic Resonance (NMR)	^1H , ^{13}C , and ^{19}F NMR spectroscopy would confirm the chemical structure and purity. The ^{19}F NMR would show a characteristic signal for the sulfonyl fluoride group.
Mass Spectrometry (MS)	GC-MS or LC-MS would determine the molecular weight and fragmentation pattern, confirming the identity of the compound. ^[1]
Infrared (IR) Spectroscopy	IR spectroscopy would identify the characteristic stretching frequencies of the S=O bonds (typically around 1400 and 1200 cm^{-1}) and the S-F bond.
High-Performance Liquid Chromatography (HPLC)	HPLC would be used to assess the purity of the compound. ^[1]
Elemental Analysis	Provides the percentage composition of C, H, and S, which can be compared to the theoretical values to confirm the empirical formula.

Potential in Drug Discovery and Chemical Biology

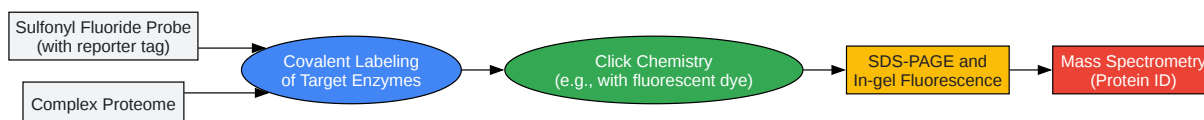
Aliphatic sulfonyl fluorides like **2-Ethylbutane-1-sulfonyl fluoride** are valuable tools in early-stage drug discovery and chemical biology research.

Fragment-Based Drug Discovery (FBDD)

Due to its small size and reactive "warhead," **2-Ethylbutane-1-sulfonyl fluoride** could be used as a covalent fragment in FBDD screens to identify novel binding sites on protein targets.

Activity-Based Protein Profiling (ABPP)

An alkyne- or biotin-tagged analogue of **2-Ethylbutane-1-sulfonyl fluoride** could be synthesized and used as an activity-based probe to identify and profile the activity of specific enzymes within a complex biological sample.



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A generalized workflow for using a sulfonyl fluoride probe in activity-based protein profiling.

Conclusion

2-Ethylbutane-1-sulfonyl fluoride, while not extensively characterized in the literature, represents a potentially valuable chemical tool. Based on the well-established chemistry of sulfonyl fluorides, it can be synthesized through robust protocols and is expected to exhibit the characteristic stability and reactivity of this compound class. Its potential applications in SuFEx chemistry, as a covalent modifier of proteins, and as a scaffold in drug discovery make it and similar aliphatic sulfonyl fluorides interesting candidates for further experimental investigation. This guide provides a solid theoretical foundation for researchers to begin exploring the utility of **2-Ethylbutane-1-sulfonyl fluoride** in their own work.

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